5-(Methylsulfanyl)pyridine-2-carbonitrile
Description
Significance of Pyridine (B92270) Scaffolds in Modern Chemical Research
The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental structural motif in chemistry. mdpi.comnih.govbldpharm.com It is considered a "privileged scaffold" in medicinal chemistry due to its prevalence in a vast array of FDA-approved drugs and biologically active compounds. mdpi.comnih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a base, which allows for critical interactions with biological targets like enzymes and receptors. Furthermore, the pyridine scaffold is a key component in numerous natural products, including alkaloids and vitamins. mdpi.combldpharm.com Its stability and the ability to be readily functionalized make it an essential building block in the synthesis of pharmaceuticals and agrochemicals. mdpi.com
Strategic Importance of Nitrile Functionality in Heterocyclic Synthesis and Derivatization
The nitrile, or cyano (-C≡N), group is a highly versatile and valuable functional group in organic synthesis. Its strong electron-withdrawing nature and linear geometry influence the reactivity of the molecule it is attached to. The nitrile group can be transformed into a wide range of other functionalities, including amines, carboxylic acids, amides, and ketones, making it a strategic linchpin in the synthesis of complex molecules. sapub.org In heterocyclic chemistry, nitriles are frequently used as precursors for constructing new rings through cycloaddition and condensation reactions. sapub.orgresearchgate.net They can also serve as a directing group in C-H bond functionalization reactions, allowing for precise modification of the heterocyclic core. researchgate.net This synthetic utility makes pyridine carbonitriles, which contain both a pyridine ring and a nitrile group, powerful intermediates for creating novel chemical entities.
Role of Thioether Substituents in Advanced Organic Chemistry
Thioethers, also known as sulfides (R-S-R'), are the sulfur analogs of ethers. The substitution of an oxygen atom with a larger, more polarizable sulfur atom imparts unique chemical properties. wipo.intmdpi.com The sulfur atom in a thioether is a good nucleophile and can be oxidized to form sulfoxides and sulfones, thereby expanding the synthetic possibilities. mdpi.com Unlike ethers, thioethers are generally stable towards certain reagents like Grignard reagents, which allows for greater functional group tolerance in multi-step syntheses. github.io In medicinal chemistry, the methylsulfanyl (-SCH₃) group can enhance the lipophilicity of a molecule, potentially improving its absorption and distribution characteristics. The presence of a thioether substituent on a heterocyclic ring, such as pyridine, can modulate the electronic properties and biological activity of the parent molecule. acs.org
Research Landscape and Specific Academic Relevance of 5-(Methylsulfanyl)pyridine-2-carbonitrile
This compound, also known as 5-(methylthio)picolinonitrile, is a specific example of a molecule combining the three aforementioned functional groups. While extensive, peer-reviewed studies focusing solely on this compound are limited, its structure suggests significant academic and industrial relevance as a synthetic intermediate.
The compound is commercially available from various chemical suppliers, which indicates its utility in synthetic chemistry. Its primary relevance lies in its potential as a building block for the creation of more complex molecules. Researchers in pharmaceutical and materials science may acquire this compound to use in multi-step synthetic pathways. The nitrile group at the 2-position can be hydrolyzed, reduced, or used in cyclization reactions, while the thioether at the 5-position can be oxidized to the corresponding sulfoxide (B87167) or sulfone, which can significantly alter the molecule's properties and biological activity.
The academic interest in this compound is therefore rooted in its potential as a precursor for libraries of novel compounds to be tested for various biological activities, such as kinase inhibition or as ligands for G-protein coupled receptors, which are common targets for pyridine-based structures. mdpi.com While detailed research findings on its specific reactions and applications are not widely published, its value is understood within the context of synthetic chemistry as a versatile starting material.
Physical and Chemical Properties
Below are tables detailing the known and predicted properties of this compound.
| Identifier | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 848141-12-8 |
| Molecular Formula | C₇H₆N₂S |
| Molecular Weight | 150.20 g/mol |
| SMILES | CS(=O)(=O)c1ccc(cn1)C#N |
| Property | Value |
|---|---|
| Boiling Point | 312.8±27.0 °C nih.gov |
| Density | 1.21±0.1 g/cm³ nih.gov |
| pKa | -2.23±0.10 nih.gov |
| XlogP | 1.4 |
Structure
3D Structure
Properties
IUPAC Name |
5-methylsulfanylpyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2S/c1-10-7-3-2-6(4-8)9-5-7/h2-3,5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWCWUMYYZJHKIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CN=C(C=C1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301286505 | |
| Record name | 5-(Methylthio)-2-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301286505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
848141-12-8 | |
| Record name | 5-(Methylthio)-2-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=848141-12-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Methylthio)-2-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301286505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(methylsulfanyl)pyridine-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 5 Methylsulfanyl Pyridine 2 Carbonitrile and Analogous Structures
De Novo Pyridine (B92270) Ring Formation Strategies Incorporating Nitrile and Thioether Moieties
The de novo synthesis of the pyridine ring offers a powerful approach to constructing complex molecules like 5-(methylsulfanyl)pyridine-2-carbonitrile from simpler, acyclic precursors. These methods build the heterocyclic core while strategically placing the nitrile and thioether groups, or their precursors, in the desired positions.
Cyclization Reactions for Pyridine Core Construction
Cyclization reactions are fundamental to heterocyclic chemistry, providing a direct route to the pyridine core. For structures incorporating both nitrile and thioether functionalities, intramolecular cyclization of a functionalized open-chain precursor is a key strategy. A common approach involves the Thorpe-Ziegler reaction, where a dinitrile undergoes base-catalyzed cyclization.
Another significant method involves the reaction of an open-chain nitrile precursor with a nitrogen-containing compound, such as ammonia (B1221849) or an amine, to facilitate ring closure. google.com This process can be carried out by heating the precursors, often without the need for a catalyst, although acidic or alkaline additives can be used to accelerate the reaction. google.com For the synthesis of pyridines bearing a thioether group, precursors containing a methylsulfanyl moiety are incorporated into the acyclic starting material. For instance, the synthesis of 2-amino-6-(methylsulfanyl)pyridine-3,5-dicarbonitriles has been achieved through the cyclocondensation of two malononitrile (B47326) molecules with aldehydes and thiols. nih.gov
Multicomponent Reaction Approaches for Substituted Pyridine Synthesis
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants. bohrium.comacsgcipr.org These reactions are particularly valuable for creating highly substituted pyridines in a convergent and atom-economical manner. bohrium.com
A prominent example that yields analogous structures is the three-component condensation of an aldehyde, malononitrile, and a thiol. researchgate.net This method has been successfully employed to synthesize a variety of 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines. nih.govresearchgate.net The reaction typically proceeds by first forming an arylidenemalononitrile intermediate from the aldehyde and malononitrile; this intermediate then undergoes a Michael addition with the thiol, followed by cyclization and aromatization to yield the final pyridine product. nih.gov Various catalysts, including organic bases like triethylamine (B128534) or diethylamine, can be used to promote this transformation. nih.govresearchgate.net
| Reactant 1 | Reactant 2 | Reactant 3 | Product Type | Catalyst/Conditions | Reference |
|---|---|---|---|---|---|
| Aromatic Aldehyde | Malononitrile | Thiol | 2-Amino-6-sulfanylpyridine-3,5-dicarbonitrile | Triethylamine, Ethanol (B145695) | nih.gov |
| Alkoxyallene | Nitrile | Carboxylic Acid | Functionalized 4-Hydroxypyridine | Not specified | nih.gov |
| Aryl/Heteroaromatic Aldehyde | α,β-Unsaturated Acid | Enamine | Tri- and Tetrasubstituted Pyridines | Two-pot, aza-Wittig/Diels-Alder | nih.gov |
Transition-Metal-Catalyzed Cycloaddition Reactions
Transition-metal-catalyzed cycloaddition reactions represent a sophisticated and powerful tool for the de novo construction of pyridine rings. rsc.org The most notable of these is the [2+2+2] cycloaddition, which involves the coupling of two alkyne molecules with one nitrile molecule to form a substituted pyridine. acs.orgacsgcipr.org This method is highly convergent and allows for the creation of complex substitution patterns under relatively mild conditions. rsc.orgacsgcipr.org
Catalysts based on cobalt, rhodium, nickel, and ruthenium have been extensively studied for this transformation. acs.orgresearchgate.net The general mechanism involves the formation of a metallacyclopentadiene intermediate from two alkyne units, which then incorporates the nitrile to form a seven-membered metallacycle before reductive elimination yields the pyridine ring. acs.org To synthesize a molecule like this compound using this approach, one could envision a reaction between an alkyne bearing a methylsulfanyl group, a second simple alkyne, and a cyanating agent or a nitrile that can be later modified. The regioselectivity of the cycloaddition is a critical factor that is influenced by the nature of the substituents on the alkynes and the choice of metal catalyst and ligands. researchgate.net
Functionalization Routes for Nitrile Group Introduction onto Pyridine Systems
An alternative synthetic strategy involves starting with a pyridine ring that already contains the 5-methylsulfanyl substituent and then introducing the nitrile group at the 2-position. This approach relies on the selective functionalization of the pyridine core.
Direct Cyanation and Carbonitrile Group Installation
Direct cyanation involves the introduction of a nitrile group onto the pyridine ring through a C-H bond activation or by substituting a leaving group. One of the most effective methods for introducing a cyano group at the C2 position of a pyridine ring is through the cyanation of a pyridine N-oxide. chem-soc.siresearchgate.net
The process begins with the oxidation of the parent pyridine, in this case, 5-(methylsulfanyl)pyridine, to its corresponding N-oxide. This N-oxide is then activated with an agent such as dimethylcarbamoyl chloride or trimethylsilyl (B98337) chloride in the presence of a cyanide source like potassium cyanide or zinc cyanide. chem-soc.si The activation makes the C2 position highly electrophilic and susceptible to nucleophilic attack by the cyanide ion. A subsequent elimination step rearomatizes the ring and yields the 2-cyanopyridine (B140075) derivative. chem-soc.si This method, often referred to as the Reissert-Henze reaction, is widely used due to its reliability and good yields for α-cyanation. chem-soc.si
| Substrate | Activating Agent | Cyanide Source | Typical Product | Reference |
|---|---|---|---|---|
| Pyridine N-oxide | Dimethylcarbamoyl Chloride | Potassium Cyanide (KCN) | Pyridine-2-carbonitrile (B1142686) | chem-soc.si |
| Substituted Pyridine N-oxide | Trimethylsilyl Cyanide (TMSCN) | (TMSCN) | 2-Cyanopyridine derivative | chem-soc.si |
| Isonicotinic acid N-oxide | Not specified | Zinc Cyanide (Zn(CN)₂) | 2-Cyanoisonicotinamide | chem-soc.si |
Transformation of Precursor Functionalities to Nitriles
The nitrile group can also be installed by converting other functional groups already present at the 2-position of the 5-(methylsulfanyl)pyridine ring. These transformations rely on well-established reactions in organic synthesis.
One of the most common methods is the dehydration of a primary amide. wikipedia.org In this route, 5-(methylsulfanyl)pyridine-2-carboxamide would be treated with a dehydrating agent such as phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or trifluoroacetic anhydride (B1165640) to yield the target nitrile. wikipedia.org The starting amide can be readily prepared by the hydrolysis of the corresponding nitrile or through reactions involving the corresponding carboxylic acid or ester.
Another classic method is the Sandmeyer reaction, which starts from an amino group. wikipedia.org For this pathway, 5-(methylsulfanyl)pyridin-2-amine would first be diazotized using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt. The subsequent treatment of this diazonium salt with a copper(I) cyanide solution replaces the diazonium group with a nitrile, providing this compound.
Methodologies for Introducing and Modifying the Methylsulfanyl (Thioether) Group
The introduction of a thioether, specifically a methylsulfanyl group, onto a pyridine ring requires strategic approaches that can control regioselectivity and compatibility with other functional groups, such as the electron-withdrawing nitrile group.
One of the most fundamental and widely used methods for forming C-S bonds in aromatic systems is the nucleophilic aromatic substitution (SNAr) reaction. chemrxiv.orgnih.gov This approach is particularly effective for electron-deficient aromatic rings like pyridine, where the electronegative nitrogen atom facilitates the attack of nucleophiles. nih.gov
The mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, followed by the elimination of a leaving group. nih.gov For pyridine systems, nucleophilic attack is strongly favored at the ortho (C2, C6) and para (C4) positions, as the negative charge in the Meisenheimer intermediate can be delocalized onto the ring nitrogen atom.
To synthesize this compound via this route, a common strategy involves starting with a pyridine ring that has a suitable leaving group, such as a halogen (F, Cl, Br, I), at the C5 position. The reaction of a precursor like 5-bromopyridine-2-carbonitrile with a sulfur nucleophile, such as sodium thiomethoxide (NaSMe), would lead to the displacement of the bromide ion and the formation of the desired thioether. The electron-withdrawing nitrile group at the C2 position further activates the ring toward nucleophilic attack.
Microwave irradiation has been shown to dramatically accelerate SNAr reactions on halopyridines, reducing reaction times from hours to minutes while often improving yields. chemrxiv.org This technique offers a significant advantage over conventional heating methods.
Table 1: Examples of Nucleophilic Aromatic Substitution on Halopyridines
| Entry | Halopyridine | Nucleophile | Conditions | Product | Yield (%) |
| 1 | 2-Bromopyridine | PhSNa | HMPA, MW, 104°C, 3 min | 2-(Phenylthio)pyridine | 99 |
| 2 | 2-Chloropyridine | MeSNa | HMPA, MW, 148°C, 3 min | 2-(Methylsulfanyl)pyridine | 95 |
| 3 | 5-Bromopyridin-2-yl sulfonate | Arylboronic Acid | Pd(OAc)₂, PPh₃, K₃PO₄, 110°C, 7h | 5-Arylpyridin-2-yl sulfonate | 63-96 |
This table presents data from related nucleophilic substitution reactions on pyridine scaffolds to illustrate the feasibility and general conditions of such transformations. sci-hub.se
While traditional S-alkylation methods are effective, they often rely on the use of thiols, which are volatile and malodorous. Modern synthetic chemistry seeks to develop "thiol-free" alternatives that are more operationally convenient and environmentally benign. These methods use sulfur-transfer reagents that serve as thiol surrogates.
One innovative approach is the metal-free direct C-H thiolation. Research has demonstrated a highly regioselective, metal-free direct thiolation of 2-pyridones at the C5 position. rsc.org This reaction utilizes disulfides or thiols in combination with a persulfate and a halide source (e.g., LiCl) under mild conditions. This methodology provides a direct route to 5-thio-substituted pyridones, which are structurally analogous to the target scaffold, and establishes a precedent for achieving C5 selectivity without a pre-installed leaving group. rsc.org
Another thiol-free strategy involves the use of N-thiophthalimides as stable, odorless thiolating surrogates in nickel-catalyzed cross-electrophile coupling reactions with organic halides. This method avoids the direct use of thiols and offers a practical route to a wide range of sulfides under base-free conditions. While not yet specifically applied to 5-halopyridine-2-carbonitriles, this approach represents a promising avenue for thiol-free thioether synthesis on pyridine rings.
Achieving regioselective introduction of a methylsulfanyl group at the C5 position of a pyridine-2-carbonitrile scaffold is a key synthetic challenge. Based on established chemical principles, two primary strategies can be proposed.
Nucleophilic Aromatic Substitution (SNAr) on a 5-Halo Precursor: This is the most direct and predictable route. The synthesis would commence with a commercially available or readily synthesized 5-halopyridine-2-carbonitrile (e.g., where the halogen is Br or Cl). The reaction of this substrate with sodium thiomethoxide in a suitable polar aprotic solvent, such as DMF or DMSO, would result in the substitution of the halogen at the C5 position to yield This compound . The reaction may be facilitated by heat or microwave irradiation to achieve higher yields and shorter reaction times.
Transition-Metal-Catalyzed Cross-Coupling: Palladium-catalyzed cross-coupling reactions are powerful tools for C-S bond formation. nih.govmdpi.comnih.gov A synthetic route could involve the coupling of 5-bromopyridine-2-carbonitrile with a methylthiol equivalent. For instance, reactions using methyl mercaptan or its salts in the presence of a suitable palladium catalyst and ligand system (e.g., Pd(OAc)₂, Xantphos) could effectively form the C5-S bond. This approach is highly versatile and tolerates a wide range of functional groups. Studies on the Suzuki and Sonogashira coupling of 5-bromo-pyridin-2-yl sulfonates have demonstrated the feasibility of selectively functionalizing the C5 position of the pyridine ring using palladium catalysis. sci-hub.se
Sustainable and Green Chemistry Protocols in Pyridine Carbonitrile Synthesis
The principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous substances, are increasingly being applied to the synthesis of heterocyclic compounds. researchgate.netijnrd.org For pyridine carbonitriles, one-pot multicomponent reactions (MCRs) and microwave-assisted synthesis represent major advances in sustainable methodologies. nih.govacs.orgsphinxsai.comnih.govyoutube.com
MCRs are highly efficient processes where three or more reactants are combined in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. capes.gov.brmdpi.comrsc.org This high atom economy minimizes waste. For the synthesis of highly functionalized pyridine carbonitriles, a common MCR involves the condensation of an aldehyde, malononitrile, a compound with an active methylene (B1212753) group, and an ammonium (B1175870) source. nih.govnih.gov This approach allows for the rapid assembly of the pyridine core with diverse substitution patterns in a single, efficient operation.
Microwave-assisted organic synthesis (MAOS) is another key green chemistry tool. researchgate.netsphinxsai.com By using microwave irradiation instead of conventional heating, reactions can often be completed in minutes rather than hours, leading to significant energy savings. acs.org Furthermore, microwave heating can enhance reaction rates and yields, sometimes enabling reactions that are inefficient under traditional conditions. The combination of MCRs with microwave irradiation provides a particularly powerful and green platform for the rapid synthesis of libraries of pyridine derivatives. nih.gov
Table 2: Green Synthetic Approaches to Functionalized Pyridines
| Entry | Reactants | Catalyst/Conditions | Product Type | Yield (%) | Ref. |
| 1 | Aldehyde, Ethyl Cyanoacetate, Acetophenone, Ammonium Acetate | MW, Ethanol, 2-7 min | 3-Pyridine Derivatives | 82-94 | nih.gov |
| 2 | Aldehyde, Ethyl Cyanoacetate, Acetophenone, Ammonium Acetate | Reflux, Ethanol, 6-9 h | 3-Pyridine Derivatives | 71-88 | nih.gov |
| 3 | Aldehyde, Malononitrile, Thiol | Triethylamine, Ethanol | 2-Amino-6-sulfanylpyridine-3,5-dicarbonitrile | 17-49 | nih.gov |
| 4 | 1,3-Dicarbonyl, Aldehyde, Malononitrile, Alcohol | NaOH | Functionalized Pyridines | Good | rsc.org |
Reactivity and Chemical Transformations of 5 Methylsulfanyl Pyridine 2 Carbonitrile
Chemical Reactivity of the Pyridine (B92270) Nucleus in 5-(Methylsulfanyl)pyridine-2-carbonitrile
The pyridine ring is an electron-deficient aromatic system, a characteristic that significantly influences its reactivity. The presence of the electron-withdrawing nitrile group at the 2-position and the electron-donating methylsulfanyl group at the 5-position further modulates the electron density and reactivity of the ring.
Direct C-H functionalization is a powerful and atom-economical strategy for forming new carbon-carbon and carbon-heteroatom bonds. In pyridine systems, the regioselectivity of these reactions is influenced by the electronic properties of the ring and any directing groups present.
While specific studies on the C-H functionalization of this compound are not extensively detailed in the provided search results, general principles of pyridine chemistry can be applied. The nitrogen atom in the pyridine ring deactivates the ring towards electrophilic attack and directs functionalization to specific positions. For instance, palladium-catalyzed C-H arylation of pyridine N-oxides has been shown to occur at the C2 position. The presence of a directing group can also control the site of functionalization.
Table 1: Examples of Regioselective C-H Functionalization in Pyridine Derivatives
| Pyridine Derivative | Reaction Type | Position of Functionalization | Catalyst/Reagents | Reference |
|---|---|---|---|---|
| Pyridine N-oxide | Arylation | C2 | Pd(OAc)2, Ag2CO3 | mdpi.com |
| Imidazo[1,5-a]pyrazine | Arylation | C5 | Pd(OAc)2/PtBu2CH3·HBF4, Cs2CO3 | mdpi.com |
| Indole | Arylation | C7 | Pd(OAc)2, 2-chloropyridine, Cu(OTf)2, Ag2O, CuO | mdpi.com |
This table is illustrative of C-H functionalization in related heterocyclic systems, as direct examples for this compound were not available in the search results.
The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly when activated by electron-withdrawing groups. chemrxiv.org The nitrile group at the 2-position of this compound strongly activates the ring for such reactions.
SNAr reactions on pyridines are common and important in various fields, including medicinal chemistry. nih.gov The mechanism typically involves a two-step addition-elimination process via a Meisenheimer intermediate. nih.gov However, some SNAr reactions, especially with electron-rich arenes, may proceed through a concerted pathway. chemrxiv.org
For 2-halopyridines, SNAr provides a valuable route to introduce a variety of nucleophiles. chemrxiv.org The reactivity can be enhanced by forming pyridinium (B92312) salts, which increases the electrophilicity of the ring. Studies on 2-substituted N-methylpyridinium ions have shown that the reactivity order of leaving groups can differ from typical SNAr reactions, indicating a more complex mechanism involving rate-determining deprotonation of an addition intermediate. nih.gov
In the context of this compound, a suitable leaving group at positions 2, 4, or 6 would be readily displaced by a nucleophile. The methylsulfanyl group at the 5-position, being electron-donating, would have a lesser activating effect compared to the nitrile group.
Electrophilic aromatic substitution (EAS) on the pyridine ring is generally difficult due to the deactivating effect of the nitrogen atom, which is more electronegative than carbon. wikipedia.org Furthermore, under the acidic conditions often required for EAS, the pyridine nitrogen is protonated, further deactivating the ring. wikipedia.orgrsc.org Direct electrophilic substitution on pyridine, if it occurs, typically directs the incoming electrophile to the 3-position. aklectures.com
To overcome these limitations, activation strategies are necessary. One common approach is the formation of a pyridine N-oxide. wikipedia.orgquora.com The N-oxide group activates the pyridine ring, particularly at the 2- and 4-positions, towards electrophilic attack. After the substitution reaction, the N-oxide can be deoxygenated to yield the desired substituted pyridine. wikipedia.org
Transformations Involving the Nitrile (Cyano) Group
The nitrile group is a versatile functional group that can undergo a variety of chemical transformations, significantly contributing to the synthetic utility of this compound.
The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. This reactivity is enhanced by the electron-withdrawing nature of the adjacent pyridine ring.
A classic example of nucleophilic addition to a nitrile is the formation of cyanohydrins from aldehydes and ketones with hydrogen cyanide. libretexts.orgpressbooks.pub This reaction is base-catalyzed, where the cyanide ion acts as the nucleophile. libretexts.orgpressbooks.pub
In the context of 2-cyanopyridine (B140075) derivatives, nucleophilic addition of thiols has been shown to be a key reaction. For instance, the reaction of 2-cyanopyridines with cysteine-containing peptides leads to the formation of a thioimidate, which can then undergo intramolecular cyclization. nih.gov This reactivity is influenced by substituents on the pyridine ring, with electron-withdrawing groups generally increasing the reaction efficiency. nih.govrsc.org
Table 2: Nucleophilic Addition to 2-Cyanopyridine Derivatives
| 2-Cyanopyridine Derivative | Nucleophile | Product Type | Key Observation | Reference |
|---|---|---|---|---|
| 2-Cyanopyridine | Thiol (e.g., from Cysteine) | Thioimidate intermediate | Leads to thiazoline (B8809763) ring formation. | nih.gov |
| 5-Trifluoromethyl-2-cyanopyridine | Cysteine | Thiazoline | Improved reactivity compared to unsubstituted 2-cyanopyridine. | nih.gov |
| General Aldehydes/Ketones | Cyanide ion (from HCN) | Cyanohydrin | Base-catalyzed reversible reaction. | libretexts.orgpressbooks.pub |
Nitriles can participate in cycloaddition reactions, acting as dipolarophiles. [3+2] cycloadditions, also known as 1,3-dipolar cycloadditions, involve the reaction of a 1,3-dipole with a dipolarophile to form a five-membered ring. uchicago.eduwikipedia.org
While specific examples involving this compound were not found in the search results, the nitrile group in this compound could potentially react with various 1,3-dipoles such as azides, nitrones, or nitrile oxides. uchicago.edu The regioselectivity of such reactions is controlled by the frontier molecular orbitals of the reactants. wikipedia.org
Annulation reactions involving the nitrile group can also be a powerful tool for constructing fused heterocyclic systems. For example, 2-amino-3-cyanopyridine (B104079) derivatives are versatile precursors for the synthesis of fused pyrimidine (B1678525) systems.
Derivatizations through Hydrolysis and Reduction of the Nitrile Functionality
The nitrile group is a valuable synthetic handle that can be converted into other important nitrogen-containing functional groups, primarily amides, carboxylic acids, and amines.
Hydrolysis: The hydrolysis of the nitrile functionality in picolinonitrile derivatives can yield either the corresponding picolinamide (B142947) or picolinic acid, depending on the reaction conditions. The synthesis of picolinamide derivatives often involves coupling a picolinic acid with an amine, a reaction that presupposes the hydrolysis of a nitrile precursor to its carboxylic acid form. google.comnih.govresearchgate.net While specific literature detailing the direct hydrolysis of this compound is not abundant, the general transformation is a fundamental organic reaction. Acidic or basic conditions are typically employed to convert the nitrile to a carboxylic acid, which can then be used in subsequent reactions, such as amide coupling.
Reduction: The reduction of the nitrile group provides a direct route to aminomethylpyridines. These compounds are important building blocks in medicinal chemistry. semanticscholar.org For instance, the synthesis of various biologically active pyrazolo[1,5-a]pyrimidine-7-amines utilizes (pyridin-2-yl)methanamine derivatives as key side chains. semanticscholar.org This transformation is typically achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, converting the C≡N triple bond into a CH₂-NH₂ group.
Table 1: Representative Transformations of the Nitrile Group
| Starting Material | Transformation | Product | Typical Reagents |
|---|---|---|---|
| This compound | Hydrolysis | 5-(Methylsulfanyl)picolinamide | H₂O₂, base |
| This compound | Hydrolysis | 5-(Methylsulfanyl)picolinic acid | H₂SO₄, H₂O |
| This compound | Reduction | (5-(Methylsulfanyl)pyridin-2-yl)methanamine | LiAlH₄ or H₂, Pd/C |
Chemical Transformations of the Methylsulfanyl Group
The methylsulfanyl (-SCH₃) group offers another site for synthetic modification, including oxidation at the sulfur atom and various reactions involving the cleavage of the carbon-sulfur bond.
The sulfur atom of the methylsulfanyl group can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone. These transformations are significant as they modulate the electronic properties of the pyridine ring, with the sulfonyl group (-SO₂CH₃) being a strong electron-withdrawing group. The existence of 5-(Methylsulfonyl)pyridine-2-carbonitrile as a commercially available reagent confirms the viability of this oxidation. nj-finechem.com Common oxidizing agents for converting thioethers to sulfoxides and sulfones include meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide (H₂O₂), and potassium peroxymonosulfate (B1194676) (Oxone). The degree of oxidation (to sulfoxide or sulfone) can often be controlled by the stoichiometry of the oxidizing agent and the reaction conditions.
Table 2: Oxidation of this compound
| Product | Oxidizing Agent | Transformation |
|---|---|---|
| 5-(Methylsulfinyl)pyridine-2-carbonitrile | m-CPBA (1 equiv.) | Thioether to Sulfoxide |
| 5-(Methylsulfonyl)pyridine-2-carbonitrile | m-CPBA (>2 equiv.) or Oxone | Thioether to Sulfone |
The carbon-sulfur bond in aryl thioethers can be cleaved under various conditions, allowing for the replacement of the methylthio group with other functionalities. rsc.org Nickel-catalyzed reactions, in particular, have been shown to be effective for the replacement of methylthio groups on aromatic heterocycles with hydrogen, alkyl, or aryl groups via reactions with Grignard reagents. acs.org This transformation effectively uses the thioether as a leaving group in a cross-coupling type reaction. Transition-metal-free methods have also been developed for C-S bond cleavage and subsequent transformation. rsc.org
Aryl thioethers are increasingly recognized as viable electrophiles in metal-catalyzed cross-coupling reactions, serving as alternatives to the more common aryl halides. researchgate.net The Kumada-Corriu coupling, which pairs an organomagnesium (Grignard) reagent with an organic halide or pseudo-halide, was one of the first transition-metal-catalyzed reactions developed for C-C bond formation. wikipedia.orgorganic-chemistry.org This methodology has been extended to include aryl thioethers as coupling partners. nih.gov Nickel and palladium complexes are the most common catalysts for these transformations. wikipedia.orgacs.orgarkat-usa.org Specifically, nickel catalysts have proven effective in coupling aryl thioethers with aryl bromides to generate biaryl products. acs.org The presence of a nitrogen atom in the pyridine ring, as in this compound, can play a crucial role in facilitating the oxidative addition step at the C-S bond, particularly in iron-catalyzed cross-couplings. nih.govfigshare.com
Table 3: Examples of Metal-Catalyzed C-S Bond Transformations
| Reaction Type | Catalyst | Reactants | Product Type |
|---|---|---|---|
| Kumada-Corriu Coupling | Ni or Pd complexes | Aryl Thioether + Grignard Reagent | Biaryl or Alkyl-Aryl |
| Iron-Catalyzed Coupling | Fe(acac)₃ | Pyridyl Thioether + Grignard Reagent | Coupled Product |
| Nickel-Catalyzed Coupling | NiCl₂/Mg | Aryl Thioether + Aryl Bromide | Biaryl |
Cascade and Multi-Component Reactions for Fused and Polycyclic Systems Incorporating this compound Frameworks
Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product, which incorporates substantial portions of all starting materials. windows.net Similarly, cascade reactions involve a sequence of intramolecular transformations, often triggered by a single event, to rapidly build molecular complexity. researchgate.net
The pyridine-carbonitrile scaffold is a common feature in MCRs for the synthesis of diverse heterocyclic systems. nih.govresearchgate.netekb.egrsc.org For instance, one-pot syntheses of 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines proceed via a three-component condensation of an aldehyde, malononitrile (B47326), and a thiol. researchgate.net While direct examples utilizing this compound as a starting block in published cascade or MCRs are specific, its structure is analogous to intermediates and products seen in these complex syntheses. The electron-deficient nature of the pyridine ring, enhanced by the nitrile group, makes it a potential candidate for cycloaddition reactions or as a building block in the synthesis of fused systems like imidazo[1,2-a]pyridines and isoquinolinones. nih.gov The nitrile and methylsulfanyl groups can be used as synthetic handles for post-MCR modifications to generate novel and complex molecular architectures.
Spectroscopic and Structural Characterization of 5 Methylsulfanyl Pyridine 2 Carbonitrile
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
¹H NMR Chemical Shift Assignments and Coupling Analysis
The proton NMR (¹H NMR) spectrum of 5-(Methylsulfanyl)pyridine-2-carbonitrile provides crucial information about the number, environment, and connectivity of hydrogen atoms. The aromatic protons of the pyridine (B92270) ring typically appear in the downfield region of the spectrum due to the deshielding effect of the aromatic ring current. The protons at positions 3, 4, and 6 will exhibit distinct chemical shifts and coupling patterns. The methyl protons of the methylsulfanyl group (-SCH₃) are expected to appear as a singlet in the upfield region, typically around 2.5 ppm.
Analysis of the coupling constants (J-values) between adjacent protons helps to establish their relative positions on the pyridine ring. For instance, ortho-coupling between protons at adjacent carbons is typically larger than meta-coupling between protons separated by one carbon atom.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts
| Proton Position | Predicted Chemical Shift (ppm) | Multiplicity |
| H-3 | 7.5 - 7.7 | d |
| H-4 | 7.2 - 7.4 | dd |
| H-6 | 8.4 - 8.6 | d |
| -SCH₃ | 2.5 - 2.7 | s |
| (d = doublet, dd = doublet of doublets, s = singlet) |
¹³C NMR Spectroscopy and Two-Dimensional Correlation Techniques
The carbon-13 NMR (¹³C NMR) spectrum reveals the number of unique carbon environments in the molecule. The carbon atoms of the pyridine ring will resonate in the aromatic region (typically 120-150 ppm), with their exact chemical shifts influenced by the electron-withdrawing nitrile group and the electron-donating methylsulfanyl group. The carbon of the nitrile group (-C≡N) is expected to appear in a characteristic downfield region (around 115-125 ppm). The methyl carbon of the methylsulfanyl group will be observed in the upfield aliphatic region.
Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in unambiguously assigning the ¹H and ¹³C signals. HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range couplings between protons and carbons, helping to piece together the complete molecular framework.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts
| Carbon Position | Predicted Chemical Shift (ppm) |
| C-2 | 145 - 150 |
| C-3 | 120 - 125 |
| C-4 | 135 - 140 |
| C-5 | 140 - 145 |
| C-6 | 150 - 155 |
| -C≡N | 117 - 120 |
| -SCH₃ | 15 - 20 |
Vibrational Spectroscopy: Infrared (IR) Absorption for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
The IR spectrum of this compound is expected to show several characteristic absorption bands. A sharp and strong absorption band in the region of 2220-2240 cm⁻¹ is indicative of the C≡N stretching vibration of the nitrile group. The aromatic C-H stretching vibrations of the pyridine ring are typically observed above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the pyridine ring will give rise to a series of bands in the 1400-1600 cm⁻¹ region. The C-S stretching vibration of the methylsulfanyl group may appear as a weaker band in the fingerprint region, typically around 600-800 cm⁻¹.
Interactive Data Table: Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Nitrile (-C≡N) | Stretching | 2220 - 2240 | Strong, Sharp |
| Aromatic C-H | Stretching | > 3000 | Medium |
| Aromatic C=C, C=N | Stretching | 1400 - 1600 | Medium to Strong |
| C-S | Stretching | 600 - 800 | Weak to Medium |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
The molecular ion peak (M⁺) in the mass spectrum of this compound would correspond to its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula (C₇H₆N₂S).
The fragmentation pattern provides valuable structural information. Common fragmentation pathways could involve the loss of the methyl group (-CH₃) from the methylsulfanyl moiety, leading to a fragment ion at [M-15]⁺. Another possible fragmentation is the loss of the entire methylsulfanyl radical (•SCH₃), resulting in a fragment at [M-47]⁺. The pyridine ring itself can also undergo characteristic fragmentation.
Interactive Data Table: Predicted Mass Spectrometry Data
| Ion | m/z (predicted) | Description |
| [M]⁺ | 150.03 | Molecular Ion |
| [M+H]⁺ | 151.03 | Protonated Molecular Ion |
| [M+Na]⁺ | 173.01 | Sodium Adduct |
| [M-CH₃]⁺ | 135.01 | Loss of a methyl group |
X-ray Crystallography for Solid-State Molecular Structure and Conformational Analysis
X-ray crystallography is a definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays through a single crystal of the compound, a detailed electron density map can be generated, from which the precise atomic positions, bond lengths, bond angles, and torsional angles can be determined.
Electronic Spectroscopy: UV-Vis Absorption for Chromophore Analysis
UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. This technique is particularly useful for analyzing compounds containing chromophores, which are the parts of a molecule that absorb light.
The pyridine ring, being an aromatic system, and the nitrile group are the primary chromophores in this compound. The UV-Vis spectrum is expected to show absorption bands corresponding to π → π* transitions within the aromatic system. The presence of the methylsulfanyl and nitrile substituents will influence the position and intensity of these absorption maxima (λmax). The spectrum of pyridine itself typically shows absorptions around 250-270 nm. The extended conjugation and substitution in this compound may lead to a shift in these absorption bands.
Advanced Research Applications of 5 Methylsulfanyl Pyridine 2 Carbonitrile in Chemical Science
Coordination Chemistry and Catalytic Applications
The presence of nitrogen and sulfur atoms, along with the nitrile group, makes 5-(Methylsulfanyl)pyridine-2-carbonitrile an intriguing ligand for the formation of metal complexes. These complexes are of interest not only for their structural diversity but also for their potential catalytic activities.
Synthesis and Characterization of Metal Complexes as Ligands
While specific research on the metal complexes of this compound is not extensively detailed in the public domain, the coordination chemistry of related pyridine-based ligands is well-established. banglajol.infoekb.egnih.govwikipedia.org Pyridine (B92270) derivatives containing nitrogen and sulfur donor atoms can act as bidentate or polydentate ligands, forming stable complexes with a variety of transition metals such as copper(II), nickel(II), cobalt(II), and zinc(II). banglajol.infonih.govejbps.com
The synthesis of such complexes typically involves the reaction of the ligand with a metal salt (e.g., chlorides or acetates) in a suitable solvent like ethanol (B145695) or methanol. nih.govmdpi.com The resulting complexes can be characterized using a suite of analytical techniques to determine their structure and properties.
Key Characterization Techniques for Metal-Pyridine Complexes:
| Technique | Information Obtained | Reference |
| FT-IR Spectroscopy | Identifies the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of functional groups (e.g., C=N of pyridine, C≡N of nitrile). | ekb.egejbps.com |
| UV-Vis Spectroscopy | Provides information about the electronic transitions within the complex, helping to deduce the coordination geometry around the metal center. | banglajol.infomdpi.com |
| ¹H and ¹³C NMR | Elucidates the structure of the ligand within the complex and confirms its coordination. | ekb.egnih.gov |
| Mass Spectrometry | Determines the molecular weight and fragmentation pattern of the complex, confirming its composition. | banglajol.info |
| X-ray Crystallography | Provides definitive information on the three-dimensional structure, including bond lengths, bond angles, and the precise coordination environment of the metal ion. | rsc.org |
| Magnetic Susceptibility | Determines the magnetic properties of the complex, which helps in assigning the oxidation state and geometry of the metal center. | banglajol.infonih.gov |
Based on analogous systems, this compound could coordinate to a metal center through the pyridine nitrogen and potentially the nitrile nitrogen or the sulfur atom, leading to the formation of stable chelate rings. The resulting complexes could exhibit various geometries, such as octahedral or tetrahedral, depending on the metal ion and reaction conditions. banglajol.infoekb.egwikipedia.org
Exploration of Catalytic Activity in Organic Transformations
Metal complexes derived from pyridine-based ligands are widely explored for their catalytic prowess in a range of organic reactions. unimi.itnih.govmdpi.com The electronic and steric properties of the ligand play a crucial role in tuning the activity and selectivity of the metal catalyst. researchgate.net Complexes of this compound could potentially be active catalysts for several important transformations.
For instance, copper, cobalt, nickel, and manganese complexes involving carboximidate ligands derived from 5-amino-2-cyanopyridine have demonstrated good catalytic effects (69–87% conversion) in the Henry reaction, a classic carbon-carbon bond-forming reaction. ias.ac.in Similarly, gold-catalyzed reactions involving pyridine N-oxides and nitriles have been developed for the synthesis of oxazoles. acs.org The unique electronic signature imparted by the methylsulfanyl group in this compound could offer novel reactivity or selectivity in such catalytic systems.
Potential Catalytic Applications:
| Reaction Type | Potential Metal Catalyst | Role of Ligand | Reference on Analogue |
| Henry Reaction | Cu(II), Co(II), Ni(II), Mn(II) | Stabilizes the metal center and activates substrates. | ias.ac.in |
| Hydrothiolation | Copper(II) | Modulates the reactivity of the copper catalyst for alkene functionalization. | acs.org |
| Oxidation Reactions | Iron(II) | Creates a specific coordination geometry suitable for activating oxidants like H₂O₂. | unimi.it |
| Cross-Coupling Reactions | Palladium(II), Nickel(0) | Stabilizes low-valent metal species and facilitates oxidative addition/reductive elimination steps. | nih.gov |
Utility as Intermediates and Building Blocks in Complex Organic Synthesis
The combination of a pyridine core with nitrile and methylsulfanyl functional groups makes this compound a valuable intermediate for constructing more elaborate molecular structures, particularly fused heterocyclic systems and other polyfunctionalized pyridines.
Construction of Fused Heterocyclic Systems
Pyridine-carbonitriles are versatile precursors for the synthesis of fused nitrogen-containing heterocycles, which are scaffolds of significant interest in medicinal chemistry and materials science. nih.govias.ac.in The nitrile group is an excellent electrophilic handle that can react with various nucleophiles to initiate cyclization cascades.
Research on analogous 6-aminopyridine-3,5-dicarbonitrile derivatives shows their utility in synthesizing fused systems like pyrido[2,3-d]pyrimidines and 1,8-naphthyridines through reactions with reagents like urea, thiourea, or malononitrile (B47326). nih.gov Similarly, the reaction of aminopyridine carbonitriles with reagents such as formic acid or acetic anhydride (B1165640) can lead to the formation of fused pyrimidine (B1678525) rings. nih.govnih.gov It is plausible that this compound, after suitable modification (e.g., introduction of an amino group), could serve as a key building block for a variety of fused heterocycles.
Examples of Fused Systems from Pyridine-Carbonitrile Precursors:
| Reagent | Fused Ring System Formed | Reference |
| Hydrazine Hydrate | Pyrazolo[3,4-b]pyridine | nih.govnih.gov |
| Urea / Thiourea | Pyrido[2,3-d]pyrimidine | nih.gov |
| Malononitrile | 1,8-Naphthyridine | nih.gov |
| Formamide / Triethylorthoformate | Pyrido[2,3-d]pyrimidine | researchgate.net |
| Nitrous Acid (on hydrazinyl intermediate) | Tetrazolo[1,5-a]pyridine | researchgate.net |
Precursors for Polyfunctionalized Pyridine Derivatives
The functional groups on this compound can be chemically transformed to introduce new functionalities, making it a versatile platform for generating a library of substituted pyridines. mdpi.com The nitrile group can be hydrolyzed to an amide or a carboxylic acid, or it can be reduced to an aminomethyl group. The methylsulfanyl group is also amenable to transformation, most commonly through oxidation to the corresponding sulfoxide (B87167) or sulfone, which alters the electronic properties of the pyridine ring and can be used as a leaving group in nucleophilic aromatic substitution reactions. mdpi.com
These transformations allow for the strategic diversification of the parent molecule, leading to derivatives with tailored properties for various applications, including as pharmaceutical intermediates or ligands for catalysis. nih.govnih.gov
Q & A
Q. What are the common synthetic routes for 5-(Methylsulfanyl)pyridine-2-carbonitrile?
The compound can be synthesized via nucleophilic substitution and oxidation. A validated method involves reacting 5-(4-aminophenyl)sulfanyl pyridine-2-carbonitrile with KSCN and Br₂ in acetic acid, followed by oxidation with Oxone (a triple salt of potassium peroxymonosulfate) to yield sulfone derivatives. Key steps include controlling stoichiometry (e.g., 4:1 molar ratio of KSCN to substrate) and reaction time (12 hours for bromination, 4 hours for oxidation) to achieve ~80% yield. Post-reaction workup involves basification with NaHCO₃ and vacuum drying for purity .
Q. What spectroscopic techniques are used to confirm its structural identity?
Characterization typically employs:
- LCMS (Liquid Chromatography-Mass Spectrometry): To confirm molecular weight (e.g., [M+1]+ = 285.0 for intermediates) .
- ¹H/¹³C NMR : For resolving substituent environments (e.g., methylsulfanyl protons at δ ~2.5 ppm, pyridine ring protons at δ 7.0–8.5 ppm) .
- X-ray crystallography : To validate planar geometry of pyridine-carbonitrile cores in derivatives .
Q. What are the primary biological activities reported for this compound?
The methylsulfanyl group enhances binding to enzymes like xanthine oxidase (e.g., Topiroxostat analogs inhibit uric acid production ). Derivatives also act as intermediates in synthesizing antimicrobial agents (e.g., benzothiazole hybrids targeting Pseudomonas aeruginosa virulence factors) .
Advanced Research Questions
Q. How can reaction conditions be optimized for introducing substituents at the methylsulfanyl group?
- Catalyst selection : Palladium-based catalysts (e.g., Pd(OAc)₂) improve cross-coupling efficiency for aryl substitutions .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of sulfur-containing intermediates .
- Temperature control : Lower temperatures (0–5°C) minimize side reactions during bromination .
Q. How does the methylsulfanyl group influence electronic properties and reactivity?
- Electron donation : The –SMe group increases electron density on the pyridine ring, facilitating electrophilic substitution at the 3- and 4-positions .
- Oxidation susceptibility : The sulfanyl group is readily oxidized to sulfoxide/sulfone derivatives using Oxone, altering bioactivity (e.g., sulfones show enhanced enzyme inhibition ).
Q. What computational methods predict the compound’s interaction with biological targets?
- Molecular docking : Used to simulate binding to protoporphyrinogen oxidase (PPO) in herbicidal studies, revealing hydrogen bonds between the nitrile group and active-site residues .
- QSAR models : Correlate substituent bulkiness (e.g., methyl vs. benzyl groups) with IC₅₀ values in enzyme inhibition assays .
Q. How to resolve contradictions in reported bioactivity data across studies?
- Structure-Activity Relationship (SAR) analysis : Compare substituent effects (e.g., replacing –SMe with –SO₂Me alters target selectivity) .
- Experimental replication : Standardize assay conditions (e.g., fixed pH for enzyme assays) to minimize variability .
Methodological Notes
- Synthetic intermediates : 5-(4-Aminophenyl)sulfanyl pyridine-2-carbonitrile is critical for benzothiazole-functionalized derivatives .
- Reaction scalability : Multi-gram synthesis requires strict control of Br₂ addition to prevent exothermic side reactions .
- Toxicity screening : Derivatives should be tested for cytotoxicity (e.g., MTT assays) before in vivo studies due to potential sulfone-mediated oxidative stress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
